molecular formula C7H3BrClFO2 B13070243 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

Cat. No.: B13070243
M. Wt: 253.45 g/mol
InChI Key: KWJYXCSWOGLZBI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, along with a hydroxyl group and an aldehyde functional group. It is a derivative of salicylaldehyde and is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde typically involves the bromination, chlorination, and fluorination of salicylaldehyde. One common method includes the following steps:

    Bromination: Salicylaldehyde is reacted with bromine in the presence of a catalyst to introduce the bromine substituent.

    Chlorination: The brominated product is then treated with chlorine gas or a chlorinating agent to introduce the chlorine substituent.

    Fluorination: Finally, the chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen substituents (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid

    Reduction: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple halogen substituents can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-5-fluoro-6-hydroxybenzaldehyde
  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde
  • 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid

Uniqueness

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and fluorine substituents on the benzene ring, along with the presence of both hydroxyl and aldehyde functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

IUPAC Name

5-bromo-3-chloro-2-fluoro-6-hydroxybenzaldehyde

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-5(9)6(10)3(2-11)7(4)12/h1-2,12H

InChI Key

KWJYXCSWOGLZBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)C=O)F)Cl

Origin of Product

United States

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